
(1E)-N'-(Prop-2-en-1-yl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N’-(Prop-2-en-1-yl)ethanimidamide is an organic compound that belongs to the class of imidamides. These compounds are characterized by the presence of an imidamide functional group, which consists of a carbon-nitrogen double bond (C=N) and an amide group (C=O). The compound’s structure includes a prop-2-en-1-yl group attached to the nitrogen atom of the ethanimidamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-(Prop-2-en-1-yl)ethanimidamide can be achieved through various synthetic routes. One common method involves the reaction of prop-2-en-1-amine with ethanimidoyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Prop-2-en-1-amine and ethanimidoyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The reactants are mixed in a suitable solvent, such as dichloromethane or ethanol, and stirred at room temperature or under reflux conditions until the reaction is complete.
Industrial Production Methods
Industrial production of (1E)-N’-(Prop-2-en-1-yl)ethanimidamide may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N’-(Prop-2-en-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imidamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of (1E)-N’-(Prop-2-en-1-yl)ethanimidamide would depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-N’-(Prop-2-en-1-yl)ethanimidamide: can be compared to other imidamides such as N-ethylacetamidamide or N-propylacetamidamide.
Uniqueness: The presence of the prop-2-en-1-yl group may impart unique chemical and biological properties compared to other imidamides.
Highlighting Uniqueness
- The specific structure of (1E)-N’-(Prop-2-en-1-yl)ethanimidamide may result in distinct reactivity and interactions with biological targets, making it a compound of interest for further research.
Propiedades
Número CAS |
87996-19-8 |
|---|---|
Fórmula molecular |
C5H10N2 |
Peso molecular |
98.15 g/mol |
Nombre IUPAC |
N'-prop-2-enylethanimidamide |
InChI |
InChI=1S/C5H10N2/c1-3-4-7-5(2)6/h3H,1,4H2,2H3,(H2,6,7) |
Clave InChI |
HSMPHDSBHALWNC-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCC=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


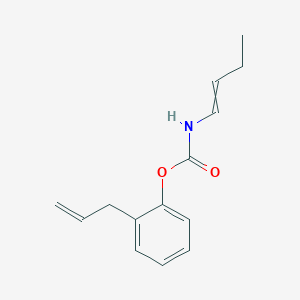
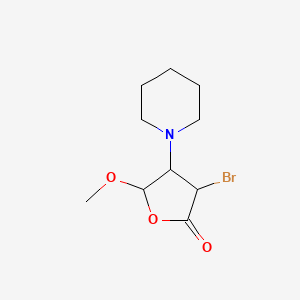
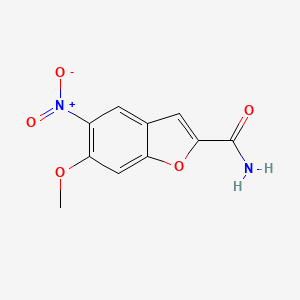
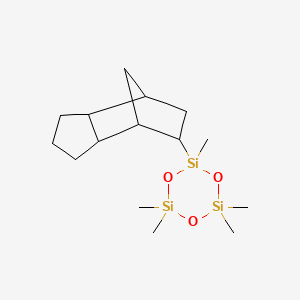
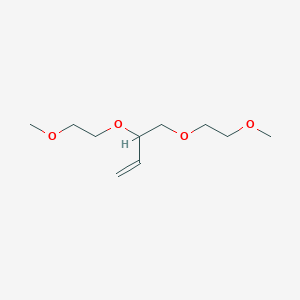
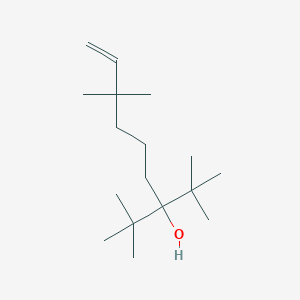
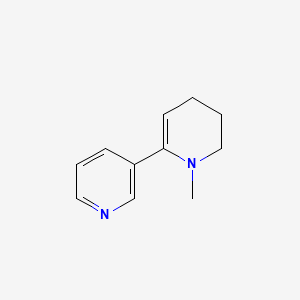

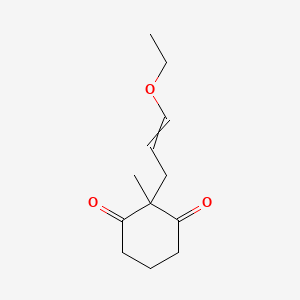


![N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea](/img/structure/B14391296.png)
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]](/img/structure/B14391301.png)

